Enzyme Selectivity vs. CEase-IN-1
SMP-028 inhibits neutral cholesterol esterase (CEase) with an IC50 of 1.01 μM, representing approximately 2.8-fold lower potency than CEase-IN-1 (Compound A1H3, IC50 = 0.36 μM) . However, SMP-028 demonstrates a functionally relevant selectivity window: inhibition of other steroidogenic enzymes is weak with IC50 values >10 μM, and it does not inhibit acid CEase (IC50 >100 μM) . This selectivity profile contrasts with the absence of published selectivity data for CEase-IN-1 against the same panel of steroidogenic enzymes, limiting confidence in off-target predictions for the more potent alternative .
| Evidence Dimension | Inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Neutral CEase IC50 = 1.01 μM; Other steroidogenic enzymes IC50 >10 μM; Acid CEase IC50 >100 μM; CYP11A1 IC50 = 49.8 μM |
| Comparator Or Baseline | CEase-IN-1 (Compound A1H3): Neutral CEase IC50 = 0.36 μM; Selectivity data: Not reported |
| Quantified Difference | SMP-028 is 2.8-fold less potent on primary target; Demonstrates ≥10-fold selectivity window vs. other steroidogenic enzymes; >99-fold selectivity vs. acid CEase |
| Conditions | Enzymatic inhibition assays; cell-free systems |
Why This Matters
For applications requiring steroidogenic pathway specificity, SMP-028's documented selectivity window provides experimental confidence not available with CEase-IN-1, despite the latter's higher nominal potency.
